1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine
Description
1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine is a bicyclic amine derivative featuring a piperidine ring linked via a three-carbon propyl chain to a piperazine ring, which is substituted with a propargyl (prop-2-ynyl) group. This compound’s structural uniqueness lies in the combination of a flexible piperidine-piperazine backbone and a terminal alkyne moiety, which confers distinct electronic and steric properties. Such features make it a candidate for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors, and in synthetic chemistry for click reactions due to the propargyl group’s reactivity .
Properties
IUPAC Name |
1-(3-piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-2-7-16-12-14-18(15-13-16)11-6-10-17-8-4-3-5-9-17/h1H,3-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAIOMGJBBEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as piperidine and piperazine derivatives have been known to interact with various receptors, including dopamine and serotonin receptors.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular signaling and function.
Biochemical Pathways
Related compounds have been shown to influence pathways such as the stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc.
Pharmacokinetics
Similar compounds like domperidone, a dopamine d2 antagonist, have been shown to have low oral bioavailability and a high rate of first-pass metabolism.
Biological Activity
The compound 1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique piperazine ring structure, which is known for its versatility in medicinal chemistry. The presence of both a piperidine and an alkyne moiety enhances its potential interactions with biological targets.
Antiviral Activity
Research indicates that compounds related to piperazine derivatives have shown varying degrees of antiviral activity. For instance, derivatives have been tested against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). In a study examining the antiviral properties of various piperazine derivatives, certain compounds exhibited moderate protection against coxsackievirus B type 2 (CVB-2) and HSV-1. Specifically, the compound 3g demonstrated a 50% cytotoxic concentration (CC50) of 92 µM in Vero cells, indicating potential for further development as an antiviral agent .
| Compound | Virus Tested | CC50 (µM) | Observations |
|---|---|---|---|
| 3g | HSV-1 | 92 | Moderate antiviral activity |
| 3f | CVB-2 | 100 | Moderate antiviral activity |
Antibacterial Activity
The antibacterial efficacy of piperazine derivatives has also been a focal point in research. In vitro studies have shown that some derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. However, many tested compounds exhibited minimal inhibitory concentrations (MIC) above 100 µM, suggesting limited effectiveness against certain bacterial strains .
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | >100 | Resistant |
| Pseudomonas aeruginosa | >100 | Resistant |
Anticancer Activity
The anticancer properties of piperazine derivatives have been explored through various assays. For instance, compounds have been evaluated for their ability to inhibit tumor growth and metastasis. The mechanism often involves the inhibition of serine/threonine kinases such as PDK1, which plays a critical role in cancer cell survival and proliferation .
In a study focusing on the antiproliferative effects of similar compounds, it was found that several derivatives significantly reduced cell viability in cancer cell lines. The inhibition of Src family kinases was identified as a key mechanism by which these compounds exert their anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Case Study on Antiviral Efficacy : A derivative similar to this compound was tested against HIV-1 in vitro. The study revealed that modifications to the piperazine structure could enhance antiviral potency, suggesting avenues for drug design focused on HIV treatment .
- Cancer Treatment Exploration : Research into the Src kinase inhibition by piperazine derivatives demonstrated significant promise in reducing tumor cell migration and invasion in vitro. This points to their potential use in cancer therapies targeting metastatic processes .
Comparison with Similar Compounds
Key Structural Differences
Physical and Spectroscopic Properties
- NMR Signals :
- Mass Spectrometry : Molecular ion peak at m/z ~291 (C${15}$H${25}$N$_3$) with fragmentation patterns distinct from chlorophenyl or diazenyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
